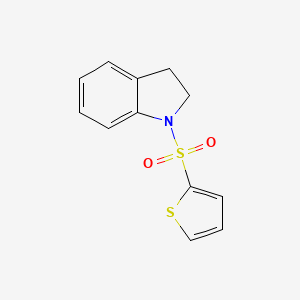

1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole

説明

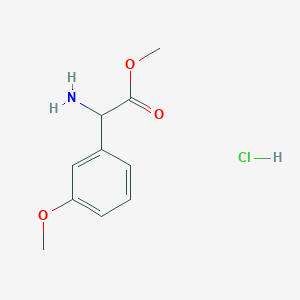

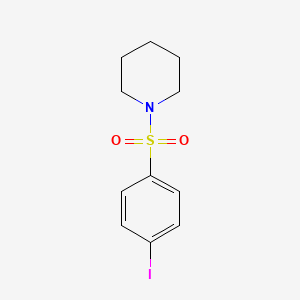

Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The sulfonyl group (-SO2-) is a common functional group that consists of a sulfur atom bonded to two oxygen atoms and connected to an organic group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound “1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole” would therefore likely contain these structural elements .

Molecular Structure Analysis

As for the molecular structure, it would be expected to have the sulfonyl group attached to the second carbon of the thiophene ring, and this entire moiety attached to the nitrogen of the indole portion of the molecule .Chemical Reactions Analysis

Thiophene rings are known to undergo electrophilic aromatic substitution reactions . The sulfonyl group can act as an activating group, directing electrophilic substitution to certain positions on the thiophene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present would all influence properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用

Indole Synthesis and Classification

Indole derivatives, including those derived from "1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole", play a pivotal role in organic chemistry due to their presence in a wide array of bioactive compounds and pharmaceuticals. The synthesis of indoles has been a subject of considerable interest, with numerous methods developed over the years. A comprehensive review by Taber and Tirunahari (2011) presents a classification of all indole synthesis methods, highlighting the versatility of indole chemistry and its significance in developing new organic synthesis strategies. This classification facilitates the understanding and development of new approaches to the indole nucleus, underscoring the importance of indole derivatives in medicinal chemistry and drug discovery (Taber & Tirunahari, 2011).

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, as part of the structure of "this compound", have been extensively studied for their medicinal properties. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Xuan (2020) reviews the synthesis of thiophene derivatives and their significant applications in medicinal chemistry, highlighting their role in the development of new therapeutic agents. The versatility of thiophene derivatives as intermediates in organic synthesis and their application in the creation of drugs emphasize the compound's relevance in pharmaceutical research (Xuan, 2020).

Antibacterial Activity of Aryl Sulfonamide Derivatives

Aryl sulfonamides, integral to the structure of "this compound", exhibit promising antibacterial properties. Rathore et al. (2021) review the antibacterial activity of aryl sulfonamides containing thiophene or chromene moieties, showcasing their potential as antibacterial agents. This review underscores the importance of structural optimization in enhancing the pharmacological profiles of these compounds, paving the way for the development of new antibacterial drugs (Rathore et al., 2021).

Umpolung Strategies for Indole Functionalization

The concept of umpolung, or polarity inversion, offers a novel approach to the functionalization of indoles, including derivatives of "this compound". Deka, Deb, and Baruah (2020) review recent advancements in the C2-functionalization of indole via umpolung, highlighting the indirect approach as less explored yet advantageous for synthesizing significant indole derivatives. This method demonstrates the potential for creating complex and pharmacologically relevant indole-based structures, showcasing the compound's adaptability in synthetic chemistry (Deka, Deb, & Baruah, 2020).

作用機序

将来の方向性

特性

IUPAC Name |

1-thiophen-2-ylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c14-17(15,12-6-3-9-16-12)13-8-7-10-4-1-2-5-11(10)13/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWXAKYBRFHZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione](/img/structure/B3125514.png)

![Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B3125548.png)

![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)

![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)